molecular formula C16H13ClFN3O B7515520 2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one

2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one

Cat. No. B7515520
M. Wt: 317.74 g/mol
InChI Key: LAPOVCZMIJIPQV-UHFFFAOYSA-N
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Description

2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrido[1,2-a]pyrimidin-4-ones, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one involves the inhibition of certain enzymes that are involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately results in the death of cancer cells. The compound has also been shown to induce apoptosis, a process by which cancer cells undergo programmed cell death.
Biochemical and Physiological Effects:
2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately resulting in the death of cancer cells. The compound has also been shown to induce apoptosis, a process by which cancer cells undergo programmed cell death. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one in lab experiments include its potent anticancer activity, its ability to inhibit the activity of certain enzymes that are involved in DNA replication and repair, and its ability to induce apoptosis. However, there are also some limitations to using this compound in lab experiments. For example, it has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, it may exhibit cytotoxicity towards normal cells, which can limit its potential therapeutic applications.

Future Directions

There are several future directions for research on 2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one. One direction is to investigate its potential therapeutic applications in combination with other anticancer drugs. Another direction is to study its effects on different cancer cell lines and in vivo models. Additionally, further studies are needed to investigate its mechanism of action and to identify potential biomarkers that can be used to predict its efficacy in cancer treatment. Finally, more research is needed to optimize its synthesis method and to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one involves the reaction of 2-chloro-4-fluoroaniline with 2-cyano-7-methylpyrido[1,2-a]pyrimidin-4-one in the presence of a suitable base and a solvent. The reaction is carried out under reflux conditions for several hours, followed by purification of the product by column chromatography. The yield of the product is typically in the range of 60-70%.

Scientific Research Applications

2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including lung, breast, prostate, and colon cancer. It works by inhibiting the activity of certain enzymes that are essential for cancer cell growth and proliferation.

properties

IUPAC Name

2-[(2-chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O/c1-10-2-5-15-20-12(7-16(22)21(15)9-10)8-19-14-4-3-11(18)6-13(14)17/h2-7,9,19H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPOVCZMIJIPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=CC2=O)CNC3=C(C=C(C=C3)F)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one

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